molecular formula C12H11IO4S B8700598 Diphenyliodonium hydrogen sulfate CAS No. 49723-69-5

Diphenyliodonium hydrogen sulfate

Cat. No. B8700598
CAS RN: 49723-69-5
M. Wt: 378.18 g/mol
InChI Key: BCQKUSCWNFMCKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04256828

Procedure details

The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, the diphenyliodonium bisulfate) in accordance with the teachings of Beringer, et al., J. Am. Chem. Soc. 81, 342 (1959). Thus, for examples, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition of 60° C. of an aqueous solution containing 29.2 g. (150 millimoles) silver fluoroborate, 2 g. fluoroboric acid, and 0.5 g. phosphorous acid in about 30 ml. of water to a solution of 44 g. (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
139 mmol
Type
reactant
Reaction Step Five
Quantity
150 mmol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[O-].[C:6]1([I+:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[F:19][B-:20]([F:23])([F:22])[F:21].[H+].P(O)(O)O.[Cl-].C1([I+]C2C=CC=CC=2)C=CC=CC=1>F[B-](F)(F)F.[Ag+].O>[F:19][B-:20]([F:23])([F:22])[F:21].[C:13]1([I+:12][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6,7.8,10.11|

Inputs

Step One
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Step Five
Name
Quantity
139 mmol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Step Six
Name
Quantity
150 mmol
Type
catalyst
Smiles
F[B-](F)(F)F.[Ag+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared by the addition of 60° C. of an aqueous solution
ADDITION
Type
ADDITION
Details
containing 29.2 g
CUSTOM
Type
CUSTOM
Details
The silver halide that precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.